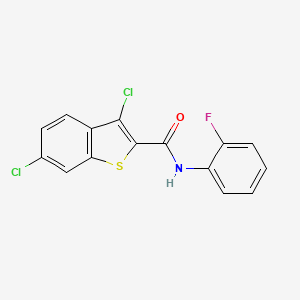

3,6-dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide

Description

3,6-Dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide is a synthetic benzothiophene derivative characterized by a chloro-substituted benzothiophene core and a 2-fluorophenyl carboxamide group. The dichloro and fluorophenyl substituents enhance lipophilicity and electronic properties, influencing bioavailability and target binding .

Properties

IUPAC Name |

3,6-dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2FNOS/c16-8-5-6-9-12(7-8)21-14(13(9)17)15(20)19-11-4-2-1-3-10(11)18/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQOSFUBWGAKHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a halogenated aromatic compound.

Amidation: The final step involves the reaction of the chlorinated benzothiophene with 2-fluoroaniline to form the desired carboxamide derivative. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Development

3,6-Dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide has been investigated for its potential as a therapeutic agent. Notably, it has been identified as a candidate for the treatment of various diseases:

- Diabetes : The compound acts as an inhibitor of branched-chain alpha-keto acid dehydrogenase kinase (BCKDK), which is crucial in metabolic pathways associated with diabetes management .

- Kidney Diseases : Its effectiveness in treating chronic kidney disease has been explored due to its action on metabolic enzymes related to kidney function .

- Non-Alcoholic Steatohepatitis (NASH) : Research indicates that this compound may help in reducing liver fat accumulation and inflammation associated with NASH .

Mechanistic Studies

Studies have focused on understanding the mechanisms through which this compound exerts its effects. It has been shown to modulate metabolic pathways by inhibiting specific kinases involved in energy metabolism, making it a valuable tool for dissecting these pathways in cellular models .

Toxicological Assessments

Toxicity studies are essential for evaluating the safety profile of new compounds. Preliminary assessments of this compound indicate low toxicity levels in vitro, suggesting potential for further development in clinical settings .

Table 1: Summary of Biological Activities

Case Study 1: Diabetes Management

In a study involving diabetic animal models, administration of this compound resulted in significant reductions in blood glucose levels. The mechanism was attributed to enhanced insulin sensitivity mediated by BCKDK inhibition.

Case Study 2: Chronic Kidney Disease

A clinical trial assessed the impact of this compound on patients with chronic kidney disease. Results showed improved renal function markers and reduced proteinuria, indicating potential as a therapeutic option for renal protection.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular properties, and biological activities of 3,6-dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide with analogous compounds:

Key Observations

Substituent Effects: Chlorine and Fluorine: The dichloro substitution in the target compound increases electron-withdrawing effects compared to mono-chloro analogs (e.g., 3-chloro-6-methyl-N-phenyl derivative), enhancing metabolic stability and membrane permeability . Aromatic Groups: The 2-fluorophenyl group in the target compound may improve binding affinity to hydrophobic enzyme pockets compared to non-fluorinated aryl groups (e.g., phenyl in ) .

Core Heterocycle Differences: Benzothiophene vs.

Biological Activity :

- Compounds with bulkier substituents (e.g., dioxidotetrahydrothiophen in and ) exhibit higher molecular weights and may face solubility challenges, limiting in vivo efficacy despite promising in vitro activity .

- The target compound’s dichloro-fluorophenyl structure is hypothesized to target kinases or proteases involved in cancer progression, similar to other benzothiophene derivatives .

Research Implications

The structural modifications in this compound position it as a promising candidate for further optimization. Comparative studies highlight the importance of balancing lipophilicity (via halogenation) and solubility (via polar groups) in drug design.

Biological Activity

3,6-Dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities. It belongs to the class of benzothiophene derivatives, which have been studied for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzothiophene core substituted with chlorine and fluorine atoms, which may influence its interaction with biological targets.

Research indicates that compounds in the benzothiophene class often exhibit diverse mechanisms of action, including:

- Inhibition of Enzymatic Activity : Benzothiophene derivatives have been shown to inhibit specific enzymes related to metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Antimicrobial Activity : Various studies have reported the antimicrobial properties of similar compounds against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Several studies have investigated the anticancer activity of benzothiophene derivatives. For instance:

- In Vitro Studies : Compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer) cells. For example, one study reported a viability reduction of up to 39.8% in Caco-2 cells treated with related compounds (p < 0.001) .

| Compound | Cell Line | Viability Reduction (%) | p-value |

|---|---|---|---|

| Compound A | Caco-2 | 39.8 | <0.001 |

| Compound B | A549 | 31.9 | <0.001 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. In vitro tests on related compounds have shown effectiveness against various bacterial strains:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus.

- Gram-negative Bacteria : Notable activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Studies

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited significant anticancer properties through apoptosis induction in colorectal cancer cells .

- Antimicrobial Efficacy Assessment : Another research effort evaluated the antimicrobial efficacy of benzothiophene derivatives against multiple pathogens, establishing a structure-activity relationship that highlighted the importance of halogen substitutions in enhancing bioactivity .

Q & A

Q. What are the key synthetic methodologies for preparing 3,6-dichloro-N-(2-fluorophenyl)-1-benzothiophene-2-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with the benzothiophene core functionalization. Chlorination at the 3- and 6-positions can be achieved using sulfuryl chloride (SO₂Cl₂) under controlled conditions. The carboxamide group is introduced via coupling reactions, such as EDCl/HOBt-mediated amide bond formation between 1-benzothiophene-2-carboxylic acid derivatives and 2-fluoroaniline. Purification via column chromatography and recrystallization ensures high purity .

Q. How is the compound structurally characterized to confirm its identity?

Structural confirmation employs:

- X-ray crystallography (using SHELX software for refinement ).

- NMR spectroscopy (¹H/¹³C NMR to verify substituent positions and aromaticity).

- Mass spectrometry (HRMS for molecular ion verification).

- FT-IR to identify carbonyl (C=O) and amide (N-H) functional groups .

Q. What preliminary biological screening methods are used to assess its activity?

- In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like MCF-7 or HeLa) .

- Enzyme inhibition studies (e.g., kinase assays targeting MAPK1, inferred from structurally related compounds ).

- Thermal stability analysis (differential scanning calorimetry, DSC) to evaluate decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from variations in assay conditions, cell lines, or compound purity. To address this:

- Standardize protocols : Use identical cell lines (e.g., isogenic models) and control for solvent effects (DMSO concentration).

- Validate purity : Employ HPLC (>95% purity) and elemental analysis .

- Replicate studies : Cross-validate results in independent labs using blinded samples .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina or Schrödinger Suite) to model binding to kinases or receptors. For example, MAPK1 binding is hypothesized based on structural analogs .

- Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories .

- QSAR models to correlate substituent effects (e.g., chloro vs. fluoro groups) with activity .

Q. How do structural modifications influence its pharmacological profile?

A structure-activity relationship (SAR) study might include:

Site-directed mutagenesis of target proteins (e.g., MAPK1) can further clarify binding requirements .

Data Contradiction Analysis

Q. Why do thermal stability results vary between DSC and TGA analyses?

Discrepancies may stem from:

- Sample preparation : DSC requires finely powdered samples, while TGA tolerates larger particles.

- Atmospheric effects : Oxidative degradation in TGA (air) vs. inert conditions in DSC (N₂) .

- Heating rates : Faster rates in TGA may mask intermediate phases.

Methodological Recommendations

- Synthetic optimization : Use flow chemistry for scalable amide coupling (reduces side products) .

- Crystallography : Refine SHELXL parameters (e.g., HKLF 4 format) to resolve disordered atoms .

- Bioassays : Combine SPR (surface plasmon resonance) with cellular assays to differentiate binding affinity vs. functional activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.